Introduction: The Strategic Value of the 1,6-Naphthyridine Scaffold
Introduction: The Strategic Value of the 1,6-Naphthyridine Scaffold
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromo-1,6-naphthyridine
Naphthyridines, a class of diazanaphthalenes, represent a cornerstone of modern medicinal chemistry.[1][2] Comprising six possible isomers based on the placement of two nitrogen atoms within a fused pyridine ring system, these heterocycles are widely recognized as "privileged scaffolds."[1][3] This designation stems from their recurring presence in a multitude of biologically active compounds, where they act as versatile frameworks capable of engaging with various biological receptors.[3][4]
Among these isomers, the 1,6-naphthyridine core is a prominent motif in the development of targeted therapeutics, particularly kinase inhibitors.[5][6] Its rigid structure and defined hydrogen bonding capabilities make it an ideal platform for designing molecules with high target specificity and potency. This guide focuses on a key derivative, 5-Bromo-1,6-naphthyridine , a strategically important building block. The bromine atom at the C5 position is not merely a substituent; it is a versatile chemical handle that unlocks a vast landscape of synthetic transformations, enabling the systematic exploration of chemical space in drug discovery and materials science. This document serves as a technical resource for researchers, providing in-depth insights into the synthesis, reactivity, and practical application of this valuable intermediate.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis. The key physicochemical data for 5-Bromo-1,6-naphthyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 68336-81-2 | [7][8] |
| Molecular Formula | C₈H₅BrN₂ | [7][8][9] |
| Molecular Weight | 209.04 g/mol | [7][8][9] |
| Appearance | Solid | [7] |
| Purity | Commercially available (e.g., >95%) | [7] |
| H-Bond Acceptors | 2 | [9] |
| H-Bond Donors | 0 | [9] |
| Storage Conditions | Inert atmosphere, 2-8°C | [8] |
Spectroscopic Characterization (Predicted)
While comprehensive experimental spectra for this specific compound are not widely published, its spectroscopic features can be reliably predicted based on the parent 1,6-naphthyridine structure and the known effects of a bromine substituent.
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¹H NMR: The proton NMR spectrum is expected to display signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the ring system will appear as doublets and doublets of doublets, with coupling constants characteristic of pyridine-like systems. The proton at C2, adjacent to a nitrogen and deshielded, would likely appear at the lowest field. The bromine atom will induce a downfield shift on adjacent protons compared to the unsubstituted parent compound.
-
¹³C NMR: The carbon spectrum will show eight distinct signals for the aromatic carbons.[10][11] The carbon atom directly bonded to the bromine (C5) will have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. Carbons adjacent to the nitrogen atoms (e.g., C2, C5, C7, C8a) are expected to be shifted downfield relative to other carbons.[10]
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity ([M]+ and [M+2]+) separated by 2 m/z units.[12]
| Predicted Ion | m/z (for ⁷⁹Br/⁸¹Br) |
| [M]⁺ | 207.96 / 209.96 |
| [M+H]⁺ | 208.97 / 210.97 |
| [M+Na]⁺ | 230.95 / 232.95 |
(Data derived from predicted values)[12]
Safety and Handling
5-Bromo-1,6-naphthyridine is classified with specific hazards that necessitate careful handling in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][13]
-
Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Synthetic Pathways
The construction of the 1,6-naphthyridine skeleton can be achieved through various classical and modern cyclization strategies. A plausible approach to 5-Bromo-1,6-naphthyridine involves a Friedländer-type annulation, a reliable method for forming quinoline and naphthyridine systems.[14]
Caption: Plausible synthetic workflow for 5-Bromo-1,6-naphthyridine.
Chemical Reactivity: A Gateway to Molecular Diversity
The synthetic power of 5-Bromo-1,6-naphthyridine lies in the reactivity of its carbon-bromine bond. This site serves as an electrophilic center for a host of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the workhorse of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds with exceptional precision and functional group tolerance.
The Suzuki-Miyaura reaction is arguably the most important method for installing new aryl or vinyl groups at the C5 position.[15][16] It involves the coupling of the aryl bromide with an organoboronic acid or ester, catalyzed by a palladium(0) species.[15] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Rationale: This protocol employs Pd(dppf)Cl₂, a robust and versatile catalyst known for its effectiveness with heteroaromatic halides.[17] The use of an aqueous base like K₂CO₃ in a solvent mixture like DME facilitates both the transmetalation step and the dissolution of reagents.
-
Reagent Preparation: To a flame-dried reaction vial, add 5-Bromo-1,6-naphthyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 equiv).
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add degassed solvents, typically a mixture such as 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).
-
Reaction: Place the vial in a preheated oil bath and stir vigorously at 80-90 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 5-aryl-1,6-naphthyridine derivative.
For the synthesis of aniline derivatives, which are crucial pharmacophores, the Buchwald-Hartwig amination is the premier method. This reaction couples the aryl bromide with a primary or secondary amine, using a specialized palladium catalyst system with sterically hindered phosphine ligands (e.g., XPhos, SPhos) and a strong base (e.g., NaOt-Bu, K₃PO₄). The choice of ligand is critical to facilitate the reductive elimination step, which is often the rate-limiting step in C-N bond formation.
Nucleophilic Aromatic Substitution (SNAr)
The 1,6-naphthyridine ring system is inherently electron-deficient due to the electronegativity of the two nitrogen atoms. This electronic property makes the ring susceptible to attack by strong nucleophiles, enabling a nucleophilic aromatic substitution (SNAr) reaction.[18] This pathway provides a complementary, metal-free strategy for functionalization.
The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[19] Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product.
Protocol: Representative SNAr with an Alkoxide
-
Rationale: This protocol uses a strong nucleophile (sodium methoxide) to displace the bromide. The polar aprotic solvent DMF helps to solvate the cation and enhance the nucleophilicity of the alkoxide.
-
Setup: In a round-bottom flask, dissolve 5-Bromo-1,6-naphthyridine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Nucleophile Addition: Add sodium methoxide (NaOMe, 1.5-2.0 equiv) portion-wise at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
-
Quenching: Cool the reaction in an ice bath and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (3x).
-
Workup & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography to obtain 5-methoxy-1,6-naphthyridine.
Applications in Drug Discovery
The true value of 5-Bromo-1,6-naphthyridine is realized in the advanced intermediates and final active pharmaceutical ingredients (APIs) it helps to create. The 1,6-naphthyridine scaffold is a key feature in several clinically relevant molecules.
-
Kinase Inhibitors: The FDA-approved drug Ripretinib (Qinlock) , used to treat gastrointestinal stromal tumors, features a substituted 1,6-naphthyridinone core.[1][20] This highlights the clinical success of this scaffold.
-
Targeted Therapeutics: Novel substituted 1,6-naphthyridines have been developed as potent and selective inhibitors of Cyclin-Dependent Kinase 5 (CDK5) for the potential treatment of kidney diseases.[6] Additionally, derivatives have shown promise as c-Met kinase inhibitors in oncology.[5]
Conclusion
5-Bromo-1,6-naphthyridine is far more than a simple halogenated heterocycle; it is a high-value synthetic platform. Its well-defined physicochemical properties and, most importantly, the versatile reactivity of the C5-bromo position, make it an indispensable tool for medicinal chemists and materials scientists. Through robust and predictable transformations like Suzuki-Miyaura coupling and nucleophilic aromatic substitution, this building block provides efficient access to a wide array of complex molecules, accelerating the discovery and development of next-generation therapeutics and functional materials.
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